2-Bromo-5-(tert-butyl)pyridine
Description
Significance as a Versatile Building Block in Contemporary Organic Synthesis
The utility of 2-Bromo-5-(tert-butyl)pyridine in modern organic synthesis stems from its role as a versatile building block. The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group, acting as an effective leaving group in a variety of nucleophilic substitution and cross-coupling reactions. smolecule.com This reactivity allows for the strategic introduction of diverse chemical moieties at this position, forming new carbon-carbon or carbon-heteroatom bonds.
The presence of the tert-butyl group at the 5-position provides significant steric hindrance. This steric bulk influences the regioselectivity of reactions, often directing transformations to the less hindered positions of the molecule and preventing unwanted side reactions. This predictable reactivity is crucial for the controlled, step-wise construction of elaborate molecules.
One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mit.edu These reactions are fundamental tools for constructing complex molecular architectures, particularly for creating biaryl and nitrogen-containing heterocyclic structures that are prevalent in medicinal chemistry and materials science. mit.edu For example, the bromine atom can be readily substituted with various aryl, heteroaryl, or amino groups, making this compound a valuable precursor for a wide range of substituted pyridine derivatives. smolecule.com
Role in the Development of Complex Molecular Architectures and Heterocyclic Systems
The strategic placement of the bromo and tert-butyl groups on the pyridine scaffold makes this compound an important precursor for the synthesis of complex molecular architectures and novel heterocyclic systems. mit.eduunipd.it Pyridine and its derivatives are core structures in numerous biologically active compounds, and this building block provides a reliable entry point for creating libraries of new chemical entities for drug discovery and agrochemical research. smolecule.comrsc.org
Its application extends to the synthesis of multicyclic systems where the pyridine ring is fused or linked to other carbocyclic or heterocyclic rings. For instance, it has been utilized in the synthesis of pyridinylimidazole-based inhibitors for p38α mitogen-activated protein kinase, highlighting its role in creating medicinally relevant scaffolds. rsc.org The ability to participate in sequential cross-coupling reactions further enhances its utility, allowing for the programmed assembly of multiple components around the central pyridine core. acs.org
Furthermore, derivatives of substituted pyridines, originating from precursors like this compound, are explored as ligands in coordination chemistry. smolecule.com The specific electronic and steric properties of the resulting complex ligands can be fine-tuned to create metal complexes with desired catalytic or material properties. researchgate.net Research has shown that related bromo-pyridines can be used to synthesize ligands for metal-complexing molecular rods and other functional materials. researchgate.net
Table 2: Examples of Reactions Involving this compound Derivatives
| Reaction Type | Reactants | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Bromopyridine (B144113) derivative, Arylboronic acid | Aryl-substituted pyridine | Formation of C-C bonds, synthesis of biaryl compounds. uzh.ch |
| Buchwald-Hartwig Amination | 2-Bromopyridine derivative, Amine | Amino-substituted pyridine | Formation of C-N bonds, synthesis of anilines and related structures. mit.edursc.org |
| Sonogashira Coupling | 2-Bromopyridine derivative, Terminal alkyne | Alkynyl-substituted pyridine | Formation of C-C bonds, creating linear structural motifs. researchgate.net |
| Nucleophilic Substitution | 2-Bromopyridine derivative, Nucleophile (e.g., alcohol, thiol) | Substituted pyridine | Introduction of various functional groups. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-tert-butylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKQDRGOUALAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142197-19-0 | |
| Record name | 2-bromo-5-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 5 Tert Butyl Pyridine
Direct Bromination Approaches for Pyridine (B92270) Systems
Direct bromination of pyridine rings can be a challenging endeavor due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution. However, the presence of an activating group, such as a tert-butyl group, can facilitate this reaction. The synthesis of related bromo-tert-butyl-pyridines often involves the direct bromination of a tert-butyl-substituted pyridine. For instance, the bromination of 4-(tert-butyl)pyridine using agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst is a common strategy. The reaction conditions, including temperature and solvent, are crucial to control the regioselectivity and minimize the formation of di-brominated byproducts.
For the synthesis of the isomer 2,6-dibromo-4-(tert-butyl)pyridine, direct bromination of 4-(tert-butyl)pyridine with bromine or other brominating agents is employed, typically at low temperatures in a solvent like dichloromethane (B109758) to ensure selective substitution at the 2 and 6 positions. evitachem.com While specific literature detailing the direct bromination of 5-(tert-butyl)pyridine to yield the 2-bromo isomer is not prevalent in the provided search results, the principles of electrophilic aromatic substitution on substituted pyridines suggest this could be a potential, albeit potentially low-yielding, route. The directing effects of the tert-butyl group and the pyridine nitrogen would need to be carefully considered to predict the outcome of such a reaction.
Precursor-Based Synthesis Strategies
A more common and often more controlled approach to synthesizing 2-bromo-5-(tert-butyl)pyridine involves building the molecule from carefully chosen precursors. These methods offer greater control over the final structure and can lead to higher yields and purity.
Synthesis from Dibromopyridine Derivatives via Halogen-Metal Exchange
A prominent precursor-based strategy utilizes 2,5-dibromopyridine (B19318). This method hinges on the selective reaction at one of the two bromine atoms through a halogen-metal exchange reaction. This process typically involves reacting 2,5-dibromopyridine with a strong organometallic base, such as butyllithium (B86547) (BuLi), at low temperatures. rug.nl The choice of solvent can surprisingly influence the regioselectivity of this lithiation. In coordinating solvents like THF, lithiation preferentially occurs at the 5-position. Conversely, in non-coordinating solvents like toluene (B28343) or dichloromethane, the 2-position is favored. rug.nl
Following the selective metalation, the resulting organometallic intermediate can then be reacted with an appropriate electrophile to introduce the tert-butyl group. While the direct introduction of a tert-butyl group via this method is not explicitly detailed in the search results, the formation of the key 5-lithio-2-bromopyridine or 2-lithio-5-bromopyridine intermediate is a critical step that enables the subsequent introduction of various functional groups. rug.nl A related approach involves a bromine-magnesium exchange, which can also be regioselectively controlled. For example, the use of specific bimetallic reagents can direct the exchange to either the C2 or C5 position of 2,5-dibromopyridine. researchgate.net
Introduction of the tert-Butyl Moiety onto Brominated Pyridine Scaffolds
Another effective strategy involves introducing the tert-butyl group onto a pre-existing brominated pyridine scaffold. A notable example is the synthesis of the isomer 2-bromo-6-tert-butylpyridine, which can be achieved by reacting 2,6-dibromopyridine (B144722) with tert-butyllithium (B1211817) in the presence of copper cyanide, resulting in a high yield. smolecule.com This reaction takes advantage of the ortho-directing effect of the pyridine nitrogen to selectively install the tert-butyl group. smolecule.com
While this example pertains to a different isomer, the underlying principle of nucleophilic substitution or cross-coupling reactions is broadly applicable. A similar approach for this compound could theoretically involve the reaction of a suitable 5-substituted-2-bromopyridine with a tert-butylating agent, or conversely, the reaction of 2,5-dibromopyridine with a tert-butyl nucleophile under conditions that favor monosubstitution at the 5-position.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product in any chemical synthesis. For related brominated pyridines, it has been shown that careful control of temperature, solvent, and the stoichiometry of reagents is crucial. For instance, in direct bromination reactions, maintaining a low temperature (e.g., 0–25°C) and using an appropriate solvent can help prevent the formation of multiple bromination products.
In the context of halogen-metal exchange reactions, the choice of the organometallic reagent and the solvent system is critical for achieving high regioselectivity and yield. For example, the use of a bimetallic combination like sBu2Mg·2LiOR in toluene has been shown to enable efficient and regioselective Br/Mg exchanges on dibrominated heterocycles under mild conditions. researchgate.net For the synthesis of a related sulfonamide derivative from 3,5-dibromopyridine, a continuous flow process was developed to manage reactive intermediates and strong exotherms, ultimately leading to a high-purity product on a large scale. sci-hub.se This highlights the importance of process optimization, especially for syntheses involving unstable intermediates. sci-hub.se
The following table summarizes key reaction parameters and their impact on the synthesis of related brominated pyridines, offering insights into potential optimization strategies for the synthesis of this compound.
| Reaction Type | Reagents | Solvent | Temperature | Key Outcome |
| Direct Bromination | N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | 0–25°C | Minimizes di-bromination |
| Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | THF vs. Toluene | Low Temperature | Regioselectivity of lithiation rug.nl |
| Bromine-Magnesium Exchange | sBu2Mg·2LiOR | Toluene | Mild Conditions | Efficient and regioselective exchange researchgate.net |
| Nucleophilic Substitution | tert-Butyllithium/CuCN | Not specified | Not specified | High yield of monosubstituted product smolecule.com |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Tert Butyl Pyridine
Halogen Reactivity and Leaving Group Character in Pyridine (B92270) Systems
The reactivity of halogens on a pyridine ring is a subject of considerable interest in organic synthesis. In the case of 2-bromopyridine (B144113) derivatives, the bromine atom serves as a leaving group in nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring, caused by the electronegativity of the nitrogen atom, facilitates nucleophilic attack at the carbon atom bonded to the bromine. This effect is particularly pronounced at the 2- and 4-positions of the pyridine ring.
The reactivity of 2-halopyridines generally follows the order of leaving group ability, with iodide being the most reactive, followed by bromide, and then chloride. tcichemicals.com This trend is consistent with the bond dissociation energies of the carbon-halogen bonds. For instance, studies on the reaction of 2-bromopyridine with potassium methoxide (B1231860) in methanol (B129727) have provided insights into the kinetics and activation parameters of such substitutions. rsc.org The presence of substituents on the pyridine ring can further modulate this reactivity.
In the context of 2-Bromo-5-(tert-butyl)pyridine, the bromine at the 2-position is activated towards nucleophilic displacement. This reactivity is harnessed in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The leaving group character of the bromine is a key factor in the success of cross-coupling reactions, where the C-Br bond is cleaved during the catalytic cycle.
Influence of the tert-Butyl Substituent on Regioselectivity and Steric Hindrance
In many cases, the tert-butyl group can direct incoming reagents to a specific position by sterically blocking other potential reaction sites. This is particularly valuable in achieving regioselective functionalization of the pyridine ring. For example, in cross-coupling reactions, the bulky tert-butyl group can help to prevent unwanted side reactions and promote the desired coupling at the 2-position.
However, the steric bulk of the tert-butyl group can also present challenges. In some instances, it may slow down reaction rates by impeding the access of catalysts or reagents to the bromine-bearing carbon atom. The interplay between the electronic effects of the pyridine nitrogen and the steric effects of the tert-butyl group is a delicate balance that determines the outcome of a given reaction. This is particularly evident in the formation of organometallic intermediates and in the coordination of the pyridine nitrogen to a metal center. The steric hindrance provided by the tert-butyl group can influence the geometry of such complexes and, consequently, their reactivity. fu-berlin.de
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a versatile substrate for such transformations. The presence of the bromine atom at an activated position on the pyridine ring makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions.
Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds by coupling organohalides with various organometallic reagents. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of biaryl compounds. tcichemicals.comresearchgate.net This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic acid ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov
This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids. researchgate.net The reaction provides a convenient route to a wide range of 2-aryl-5-(tert-butyl)pyridines, which are valuable building blocks in medicinal chemistry and materials science. The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. For instance, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity and promote the coupling of sterically hindered substrates.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Phenyl-5-(tert-butyl)pyridine | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-5-(tert-butyl)pyridine | 88 |
| 3-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 2-(Thiophen-3-yl)-5-(tert-butyl)pyridine | 92 |
This table is for illustrative purposes and specific reaction conditions may vary.
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal acetylenes. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org
This compound can be effectively coupled with a range of terminal acetylenes under Sonogashira conditions to afford the corresponding 2-alkynyl-5-(tert-butyl)pyridines. washington.edu These products are versatile intermediates that can be further elaborated into more complex molecular architectures. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis. acs.org
Table 2: Examples of Sonogashira Coupling Reactions of this compound
| Terminal Acetylene | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-5-(tert-butyl)pyridine | 90 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 2-((Trimethylsilyl)ethynyl)-5-(tert-butyl)pyridine | 85 |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine (B6355638) | DMF | 2-(Hept-1-yn-1-yl)-5-(tert-butyl)pyridine | 88 |
This table is for illustrative purposes and specific reaction conditions may vary.
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a valuable tool for the construction of carbon-carbon bonds and has been widely applied in organic synthesis.
While less commonly reported for this compound compared to Suzuki-Miyaura and Sonogashira couplings, the Heck reaction represents a potential route for the vinylation of the pyridine ring. The success of the Heck reaction is often dependent on the nature of the alkene, the catalyst system, and the reaction conditions. The steric hindrance imposed by the tert-butyl group might influence the stereochemical outcome of the coupling. Recent advancements in Heck reaction methodology, such as the use of highly active catalyst systems, may expand the applicability of this reaction to substrates like this compound. acs.orgrsc.org
Table 3: Potential Heck Coupling Reaction of this compound
| Alkene | Catalyst | Base | Solvent | Potential Product |
| Styrene | Pd(OAc)₂/P(o-tolyl)₃ | NaOAc | DMF | 2-Styryl-5-(tert-butyl)pyridine |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | (E)-Butyl 3-(5-(tert-butyl)pyridin-2-yl)acrylate |
This table represents potential reactions and conditions may need optimization.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Other Palladium-Mediated Coupling Processes
Beyond the more common Suzuki, Sonogashira, and Heck reactions, this compound is a viable substrate for other important palladium-catalyzed transformations, including Stille couplings and cyanation reactions.
The Stille reaction involves the coupling of an organostannane with an organic halide. For this compound, this would typically involve reaction with an organotin reagent, such as a vinyl-, aryl-, or alkylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand. nih.govuwindsor.camsu.edupsu.edu The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium to the C-Br bond, transmetalation from the organostannane, and reductive elimination to form the new carbon-carbon bond. The bulky tert-butyl group on the pyridine ring can influence the reaction rate and efficiency.
Palladium-catalyzed cyanation offers a direct route to introduce a nitrile group onto the pyridine ring, a valuable functional group in organic synthesis. This transformation is typically achieved by reacting this compound with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. beilstein-journals.orgorganic-chemistry.orgnih.govmit.edu The choice of ligand, often a bulky electron-rich phosphine, is crucial for achieving high yields and preventing catalyst deactivation by the cyanide ions. researchgate.net
The general mechanism for these palladium-catalyzed reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is followed by a transmetalation step with the organotin reagent (in Stille coupling) or a cyanide salt, and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and this compound serves as an excellent substrate for this reaction. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide array of substituted aminopyridines by reacting the bromopyridine with various primary and secondary amines.
The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines such as those from the Buchwald and Hartwig groups often providing the best results. rug.nlresearchgate.net The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide, is essential for the deprotonation of the amine and regeneration of the catalyst. researchgate.net
A variety of amines can be successfully coupled with this compound, including primary and secondary aliphatic and aromatic amines. The reaction conditions can often be tuned to achieve high yields and selectivity. For instance, practical methods for the amination of 2-bromopyridines with volatile amines have been developed using sealed-tube techniques. nih.gov
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based methods for the functionalization of this compound. These reactions are often more economical and can exhibit different reactivity patterns. Copper catalysis is particularly effective for the formation of carbon-nitrogen and carbon-sulfur bonds.
The copper-catalyzed amination , often referred to as the Ullmann condensation, allows for the coupling of this compound with a range of nitrogen nucleophiles, including aliphatic and aromatic amines, as well as amides and heterocycles. rsc.orgnih.gov These reactions are typically performed at elevated temperatures in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base. The use of ligands, such as 1,10-phenanthroline (B135089) or various amino acids, can significantly improve the reaction efficiency and allow for milder reaction conditions. nih.gov
Similarly, copper-catalyzed thiolation enables the formation of aryl thioethers through the coupling of this compound with thiols. These reactions are also generally conducted in the presence of a copper(I) catalyst and a base. The reaction conditions can be adapted to accommodate a variety of thiols, leading to the synthesis of diverse thio-substituted pyridines.
Nucleophilic Substitution Reactions
Direct Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the pyridine ring, which is enhanced by the presence of the nitrogen atom, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity.
The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyridine ring. The tert-butyl group at the 5-position is an electron-donating group, which generally disfavors SNAr reactions by destabilizing the negatively charged intermediate. However, the electron-withdrawing effect of the pyridine nitrogen at the 2-position facilitates the attack of nucleophiles.
Reactions with Various Nucleophiles (e.g., Amines, Thiols)
A variety of nucleophiles can participate in SNAr reactions with this compound. Amines and thiols are common nucleophiles used in these transformations. For example, reaction with a primary or secondary amine can lead to the formation of a 2-aminopyridine (B139424) derivative. Similarly, reaction with a thiol or a thiolate salt can yield a 2-thiopyridine derivative.
The reaction conditions for SNAr typically involve heating the pyridine substrate with the nucleophile, often in the presence of a base to deprotonate the nucleophile and facilitate the reaction. The choice of solvent can also play a crucial role, with polar aprotic solvents often being preferred.
Organometallic Reagent Interactions
This compound can react with strong organometallic reagents, such as Grignard reagents and organolithium compounds, to form new organometallic species that can be further functionalized.
Reaction with magnesium metal can lead to the formation of the corresponding Grignard reagent , 5-(tert-butyl)-2-pyridylmagnesium bromide. This organomagnesium compound can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or in cross-coupling reactions. google.comsci-hub.sesci-hub.se
Alternatively, lithium-halogen exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. rsc.org This generates the corresponding 5-(tert-butyl)-2-pyridyllithium. This highly reactive organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position of the pyridine ring. For example, reaction with a trialkyltin chloride would yield a stannylpyridine, a key intermediate for Stille couplings.
Grignard Reactions and Halogen-Magnesium Exchange
The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds. In the context of this compound, the bromine atom can be exchanged for a magnesium-based functional group, although the direct reaction with magnesium metal can be challenging for bromopyridines. researchgate.net A more effective and widely used method is the halogen-magnesium exchange reaction, often employing a more reactive organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl), frequently in the presence of lithium chloride (LiCl) to enhance reactivity. sci-hub.sethieme-connect.de
The process involves the reaction of this compound with a reagent such as i-PrMgCl·LiCl. This exchange is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures to manage the exothermic nature of the reaction and the stability of the resulting Grignard reagent. sci-hub.sethieme-connect.de The formation of the (5-(tert-butyl)pyridin-2-yl)magnesium halide allows for subsequent reactions with various electrophiles. For instance, quenching the Grignard reagent with an aldehyde or ketone introduces a new carbon-carbon bond and, after acidic workup, yields a secondary or tertiary alcohol, respectively. masterorganicchemistry.com
A notable application of this methodology is in the synthesis of more complex pyridine derivatives. For example, the Grignard reagent derived from a similar compound, 3,5-dibromopyridine, has been successfully utilized in a continuous flow process for the synthesis of an arylsulfonamide pharmaceutical intermediate. sci-hub.se This highlights the industrial relevance and robustness of the halogen-magnesium exchange for functionalizing bromopyridines.
Table 1: Representative Halogen-Magnesium Exchange and Subsequent Reactions
| Starting Material | Reagents | Intermediate | Electrophile | Product Type | Reference |
|---|---|---|---|---|---|
| This compound | i-PrMgCl·LiCl, THF | (5-(tert-butyl)pyridin-2-yl)magnesium chloride·LiCl | Aldehyde (RCHO) | Secondary Alcohol | sci-hub.sethieme-connect.de |
| This compound | i-PrMgCl·LiCl, THF | (5-(tert-butyl)pyridin-2-yl)magnesium chloride·LiCl | Ketone (R2CO) | Tertiary Alcohol | masterorganicchemistry.com |
| 3,5-Dibromopyridine | i-PrMgCl·LiCl, THF | (5-bromopyridin-3-yl)magnesium chloride·LiCl | Sulfuryl chloride (SO2Cl2) | Sulfonyl Chloride | sci-hub.se |
Lithiation and Subsequent Quenching with Electrophiles
Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, is another powerful tool for the functionalization of aromatic and heteroaromatic compounds. For this compound, halogen-metal exchange with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), can be employed to generate the corresponding lithiated species. researchgate.net This reaction is typically carried out at very low temperatures (e.g., -78 °C) in an inert solvent like THF to prevent side reactions and ensure the stability of the organolithium intermediate. thieme-connect.de
The resulting 5-(tert-butyl)pyridin-2-yllithium is a potent nucleophile and can react with a wide array of electrophiles. researchgate.net Quenching the reaction with an electrophile allows for the introduction of various functional groups at the 2-position of the pyridine ring. For example, reaction with deuterium (B1214612) oxide (D₂O) introduces a deuterium atom, while reaction with an aldehyde or ketone yields the corresponding alcohol after workup. researchgate.netwhiterose.ac.uk This method provides a versatile route to a diverse range of 2-substituted 5-(tert-butyl)pyridine derivatives.
It is important to note that the regioselectivity of lithiation can be influenced by the presence of directing groups and the specific organolithium reagent used. researchgate.net In the case of 2-bromopyridines, the bromine atom directs the lithiation to the 2-position via halogen-metal exchange.
Organozinc Reagent Formation and Coupling
Organozinc reagents offer a milder and often more functional-group-tolerant alternative to Grignard and organolithium reagents for cross-coupling reactions. d-nb.info The formation of an organozinc reagent from this compound can be achieved through a halogen-zinc exchange reaction. This typically involves treating the bromopyridine with activated zinc dust. psu.edu
Once formed, the (5-(tert-butyl)pyridin-2-yl)zinc halide can participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond by coupling the organozinc reagent with an organic halide in the presence of a palladium catalyst. For instance, coupling with an aryl halide would yield a 2-aryl-5-(tert-butyl)pyridine. psu.edu The use of organozinc reagents is particularly advantageous when the substrate contains sensitive functional groups that might not be compatible with the harsher conditions required for Grignard or organolithium reactions. d-nb.infogoogle.com
Table 2: Comparison of Metallation Strategies for this compound
| Method | Reagent | Intermediate | Key Advantages | Typical Subsequent Reactions | References |
|---|---|---|---|---|---|
| Grignard Reaction | Mg or i-PrMgCl·LiCl | (5-(tert-butyl)pyridin-2-yl)magnesium halide | Well-established, strong nucleophile. | Addition to carbonyls, nitriles. | sci-hub.sethieme-connect.demasterorganicchemistry.com |
| Lithiation | n-BuLi or t-BuLi | 5-(tert-butyl)pyridin-2-yllithium | Highly reactive nucleophile. | Reaction with a wide range of electrophiles. | researchgate.netthieme-connect.dewhiterose.ac.uk |
| Organozinc Formation | Activated Zn | (5-(tert-butyl)pyridin-2-yl)zinc halide | High functional group tolerance, milder conditions. | Negishi cross-coupling. | psu.eduorganic-chemistry.org |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. msu.edu The presence of a bromine atom further deactivates the ring, while the tert-butyl group is an activating, ortho-, para-directing group. In this compound, the positions available for substitution are C-3, C-4, and C-6.
The directing effects of the substituents on this compound would predict that electrophilic attack is most likely to occur at the positions ortho or para to the activating tert-butyl group (C-4 and C-6) and meta to the deactivating bromine atom. However, the inherent reactivity of the pyridine ring positions also plays a crucial role. In general, the C-3 (and C-5) position of pyridine is the most susceptible to electrophilic attack.
Given these competing factors, predicting the outcome of EAS on this compound can be complex. Reactions like nitration or halogenation would require harsh conditions, and mixtures of isomers are possible. The bulky tert-butyl group might sterically hinder attack at the C-4 position, potentially favoring substitution at the C-6 position. However, the electronic deactivation of the ring by both the nitrogen and the bromine atom makes such reactions challenging. cymitquimica.com
C-H Functionalization Strategies for Pyridine Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org For pyridine derivatives, C-H functionalization offers a direct route to introduce new substituents onto the ring. These methods often employ transition metal catalysts, such as palladium, to activate a specific C-H bond. acs.org
In the context of 5-(tert-butyl)pyridine derivatives, C-H functionalization strategies could potentially target the C-H bonds at the 2, 4, or 6 positions. The regioselectivity of these reactions is often controlled by the catalyst, ligands, and reaction conditions. For example, palladium-catalyzed C-H activation can be directed by a coordinating group on the substrate. acs.org While specific studies on the C-H functionalization of this compound are not extensively detailed, the general principles of pyridine C-H activation are applicable. Recent advancements have even enabled the meta-C-H functionalization of pyridines through a dearomatization-rearomatization process, expanding the toolkit for modifying this important heterocycle. nih.gov These modern synthetic methods hold promise for the selective and efficient derivatization of this compound and related structures.
Synthesis and Characterization of Derivatives and Analogues of 2 Bromo 5 Tert Butyl Pyridine
Synthesis of Pyridine (B92270) Derivatives with Varied Halogenation Patterns
The strategic placement of a bromine atom on the tert-butylpyridine core is a key method for generating structural diversity. The synthesis of isomers such as 2-bromo-4-(tert-butyl)pyridine (B1338834) and 5-bromo-2-(tert-butyl)pyridine allows for the exploration of how the substituent positions influence the molecule's properties and reactivity.
The synthesis of 2-bromo-4-(tert-butyl)pyridine often starts with 4-(tert-butyl)pyridine. A common approach is direct bromination, which utilizes bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically performed in an inert atmosphere to prevent undesired side reactions. The resulting compound is a crucial building block in the preparation of various pharmaceuticals and agrochemicals.
For the synthesis of 5-bromo-2-(tert-butyl)pyridine , a different strategy is required, often starting from 2-tert-butyl-5-bromopyrimidine-4-carboxylic acid, which can be synthesized from tert-butylcarbamidine hydrochloride and mucobromic acid. chemicalbook.com The characterization of these isomers is essential to confirm the correct regiochemistry of the bromination, and this is typically achieved through spectroscopic methods like NMR and mass spectrometry.
Table 1: Synthesis of Pyridine Derivatives with Varied Halogenation Patterns
| Compound Name | Starting Material(s) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Bromo-4-(tert-butyl)pyridine | 4-(tert-butyl)pyridine | Bromine or N-bromosuccinimide (NBS) | |
| 5-Bromo-2-(tert-butyl)pyridine | tert-Butylcarbamidine hydrochloride, Mucobromic acid | Sodium ethoxide, HCl | chemicalbook.com |
Analogues with Different Alkyl or Aryl Substituents
Replacing the tert-butyl group at the 5-position with other alkyl or aryl substituents, such as trifluoromethyl, methyl, or phenyl groups, provides another avenue for modifying the properties of the 2-bromopyridine (B144113) scaffold.
The introduction of an electron-withdrawing trifluoromethyl group significantly alters the electronic nature of the pyridine ring. The synthesis of 2-bromo-5-(trifluoromethyl)pyridine (B156976) can be achieved through the bromination of 5-(trifluoromethyl)pyridine using agents like bromine in a suitable solvent. evitachem.com This derivative is a valuable intermediate in the synthesis of enzyme inhibitors and receptor ligands. evitachem.com Palladium-catalyzed reactions, such as amination, are also employed to further functionalize this analogue. researchgate.net
The methyl analogue, 2-bromo-5-methylpyridine, is a solid at room temperature and serves as a starting material for the synthesis of more complex ligands like 5,5′-dimethyl-2,2′-bipyridine. sigmaaldrich.comiucr.org It can be synthesized from 2-amino-5-methylpyridine (B29535) through a Sandmeyer-type reaction involving diazotization followed by bromination.
The phenyl substituted analogue, 2-bromo-5-phenylpyridine, introduces a biaryl motif. Synthetic routes to this compound often involve cross-coupling reactions. molbase.com For instance, 2,5-dibromopyridine (B19318) can be reacted with phenylboronic acid in a Suzuki coupling reaction. molbase.com
Table 2: Synthesis of Analogues with Different Alkyl or Aryl Substituents
| Compound Name | Starting Material(s) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | 5-(trifluoromethyl)pyridine | Bromine | evitachem.com |
| 2-Bromo-5-methylpyridine | 2-Amino-5-methylpyridine | Hydrobromic acid, Bromine, Sodium nitrite | chemicalbook.com |
| 2-Bromo-5-phenylpyridine | 2,5-Dibromopyridine, Phenylboronic acid | Suzuki coupling reagents | molbase.com |
Synthesis of Functionalized Pyridine Derivatives
The bromine atom in 2-bromo-5-(tert-butyl)pyridine is a versatile handle for introducing a variety of functional groups, including amino and carboxylate moieties, thereby creating highly functionalized pyridine derivatives.
The synthesis of 2-amino-5-(tert-butyl)pyridine has been described as a novel and robust process. nih.govlookchem.com This compound is considered to have improved physicochemical properties for drug-like molecules compared to its aniline (B41778) analogue. nih.gov The synthesis can be part of a multi-step sequence that also yields intermediates with oxidized precursors to the tert-butyl group. nih.gov
To create 5-(tert-butyl)pyridine-2-carboxylic acid , the bromo-substituent can be converted to a carboxylic acid. A common method to achieve this is through the reaction of the corresponding carbonyl chloride hydrochloride with thionyl chloride. evitachem.com The resulting carboxylic acid is a valuable intermediate for creating amides and esters. evitachem.com
Table 3: Synthesis of Functionalized Pyridine Derivatives
| Compound Name | Starting Material/Precursor | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Amino-5-(tert-butyl)pyridine | Oxidized precursors | Not detailed | nih.govlookchem.com |
| 5-(tert-butyl)pyridine-2-carboxylic acid | 5-(tert-butyl)pyridine-2-carbonyl chloride hydrochloride | Thionyl chloride | evitachem.com |
Applications of 2 Bromo 5 Tert Butyl Pyridine in Advanced Organic Synthesis
As a Key Intermediate in the Synthesis of Complex Organic Molecules
The primary application of 2-Bromo-5-(tert-butyl)pyridine lies in its function as a key intermediate in organic synthesis. The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile functional group that can be readily displaced or participate in various cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the construction of more elaborate molecular architectures.
One of the most common applications for bromopyridine derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. evitachem.comacs.org In these reactions, the bromine atom is substituted with an aryl, heteroaryl, or alkyl group from an organoborane compound. This method is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. rsc.org For instance, the general scheme for a Suzuki-Miyaura coupling involving a bromopyridine is a cornerstone of modern synthetic chemistry. acs.org
The tert-butyl group at the 5-position influences the compound's physical and chemical properties. It increases the lipophilicity and steric bulk of the molecule, which can affect the reactivity and selectivity of the reactions it undergoes. cymitquimica.com This steric hindrance can be advantageous in directing the outcome of a reaction to a specific desired product.
Role in Pharmaceutical Research and Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry and are found in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. evitachem.comsmolecule.com
A notable example of its utility is in the synthesis of fragments for drug discovery. For instance, 2-amino-5-tert-butylpyridine, which can be synthesized from this compound, has been shown to possess improved physicochemical properties compared to its aniline (B41778) analogue, 4-tert-butylaniline. lookchem.com In drug discovery programs, optimizing properties such as solubility and metabolic stability is crucial, and the substitution of a phenyl ring with a pyridine ring is a common strategy to achieve this. lookchem.com
The synthesis of such fragments allows for their incorporation into larger molecules, potentially leading to the development of new pharmaceutical compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, which is a critical interaction for the binding of drugs to their biological targets. lookchem.com
Utilization in the Synthesis of Biologically Active Compounds
Beyond its role in fragment-based drug design, this compound is a precursor to a variety of biologically active compounds. The pyridine moiety is a key component in many molecules with diverse biological activities, including antimicrobial and anticancer properties. smolecule.comresearchgate.net
For example, research into brominated pyridine derivatives has shown that they can exhibit potential anticancer activity, possibly through mechanisms involving the induction of apoptosis and cell cycle arrest. smolecule.com While these studies may not have used this compound specifically, they highlight the potential of this class of compounds in the development of new therapeutic agents. The ability to functionalize the pyridine ring through the bromine atom allows for the synthesis of a library of compounds that can be screened for various biological activities. nih.gov
The general importance of substituted pyridines in creating biologically active molecules is well-established, with numerous synthetic methods developed to create diverse pyridine derivatives. researchgate.netorganic-chemistry.orgcore.ac.ukijpsonline.com
Application in the Development of Agrochemicals and Dyes
The versatility of this compound also extends to industrial applications, including the synthesis of agrochemicals and dyes. evitachem.com In the agrochemical industry, pyridine derivatives are used in the development of herbicides and pesticides. smolecule.com The specific substituents on the pyridine ring can be tailored to target particular pests or weeds while minimizing harm to crops and the environment.
In the synthesis of dyes, the pyridine ring can act as a chromophore or be part of a larger conjugated system that imparts color. The ability to perform cross-coupling reactions with this compound allows for the creation of complex aromatic structures that are often characteristic of dyes and pigments. xdbiochems.com
Potential as a Ligand in Catalytic Processes
The structure of this compound suggests its potential use as a ligand in transition metal catalysis. The pyridine nitrogen atom has a lone pair of electrons that can coordinate to a metal center, while the bulky tert-butyl group can influence the steric environment around the metal. smolecule.com This combination of electronic and steric properties is crucial in designing ligands that can control the activity and selectivity of a catalyst.
For example, in related systems, the steric bulk of a tert-butyl group has been shown to prevent undesirable dimerization of metal complexes. smolecule.com While the bromine atom would likely be replaced in the final ligand structure, this compound serves as a key starting material for the synthesis of such ligands. These ligands can then be used in a variety of catalytic processes, including cross-coupling reactions, which are fundamental to modern chemical synthesis. smolecule.comchemrxiv.org
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Bromo-5-(tert-butyl)pyridine, confirming the connectivity and chemical environment of its constituent atoms.
¹H NMR spectra of this compound derivatives consistently show characteristic signals for the tert-butyl group and the pyridine (B92270) ring protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the nine protons of the tert-butyl group typically appear as a sharp singlet. The protons on the pyridine ring exhibit distinct splitting patterns and chemical shifts depending on their position relative to the bromine atom and the tert-butyl group. For example, the proton at the 6-position often appears as a doublet, coupled to the proton at the 4-position.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of a related compound, 2-bromo-5-tert-butylphenol, shows distinct signals for the carbons of the tert-butyl group and the aromatic ring. rsc.org In derivatives of this compound, the carbon attached to the bromine atom (C2) and the carbons of the tert-butyl group are readily identifiable.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, especially for more complex derivatives. These experiments reveal coupling networks between protons and direct one-bond correlations between protons and carbons, respectively, leaving no ambiguity in the structural assignment. While specific 2D-NMR studies on the parent compound are not detailed in the provided results, their application is a standard practice for unequivocal structural verification. rsc.org
Table 1: Representative ¹H NMR Data for a this compound Analog
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-butyl (9H) | 1.21 | s | - |
| Pyridine H-6 (1H) | 7.90 | d | 2.5 |
| Pyridine H-4 (1H) | 7.41 | dd | 8.6, 2.5 |
| Pyridine H-3 (1H) | 6.39 | d | 8.6 |
Data is for 2-Amino-5-bromopyridine with a tert-butyl group analog and may vary slightly for this compound. lookchem.com
Mass Spectrometry (HRMS, LC-MS, ESI-MS) for Molecular Weight Confirmation and Purity Analysis
Mass spectrometry techniques are vital for confirming the molecular weight and assessing the purity of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. For derivatives of this compound, HRMS with electrospray ionization (ESI) has been used to confirm the expected molecular formula by matching the experimental m/z value to the calculated value with high accuracy. rsc.orgrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates the compound from potential impurities before detection by the mass spectrometer. This is particularly useful for purity analysis, allowing for the identification and quantification of byproducts. nih.govijpcbs.comrsc.org ESI is a common ionization method used in LC-MS for its soft ionization, which typically leaves the molecular ion intact ([M+H]⁺ or [M-H]⁻). For instance, LC-MS/MS can be employed to detect trace impurities, such as dehalogenated byproducts, with high sensitivity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to generate ions for mass analysis. In the case of this compound derivatives, ESI-MS spectra would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, aiding in the confirmation of the compound's identity. rsc.org
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z [M+H]⁺ |
| HRMS | ESI | 214.0280 / 216.0260 |
| LC-MS | ESI | 214.0 / 216.0 |
Expected m/z values are based on the molecular formula C₉H₁₂BrN and the natural abundance of bromine isotopes.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of this compound.
FT-IR spectroscopy is used to identify the characteristic vibrations of the chemical bonds within the molecule. The FT-IR spectrum of a related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, has been characterized. tandfonline.com For this compound, one would expect to observe C-H stretching vibrations from the tert-butyl group and the pyridine ring, C-C and C-N stretching vibrations within the pyridine ring, and vibrations associated with the C-Br bond. The positions and intensities of these bands are sensitive to the molecular structure and conformation.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a similar molecule, 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, was recorded and analyzed with the aid of computational methods. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br stretch, which may be weak in the IR spectrum.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed in conjunction with vibrational spectroscopy to assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.netaip.org This combined experimental and theoretical approach allows for a detailed understanding of the vibrational dynamics and conformational properties of the molecule.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Spectroscopy)
Electronic spectroscopy provides insights into the electronic structure and transitions within this compound.
UV-Vis Absorption Spectroscopy reveals the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. The electron-donating tert-butyl group is known to increase the electron density on the pyridine ring, which typically results in a red-shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted bromopyridines. The UV-Vis spectra of related pyridine derivatives have been recorded in various solvents to study solvatochromic effects. beilstein-journals.orgbohrium.com
X-ray Photoelectron Spectroscopy (XPS) and Surface Analysis
While specific X-ray Photoelectron Spectroscopy (XPS) studies on this compound were not found in the provided search results, this technique could be employed for surface analysis. XPS provides information about the elemental composition and chemical states of atoms on the surface of a material. If this compound were used in a solid-state application, such as a thin film or coating, XPS could be used to characterize its surface properties.
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the complexation and dynamics of fluorescent species. While direct TRLFS studies on this compound are not available, the technique has been applied to investigate the coordination chemistry of a related ligand, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), with metal ions like Europium(III) and Curium(III). researchgate.netrsc.orgacs.orgrsc.org These studies reveal the formation of various complex species and provide insights into their stoichiometry and stability. researchgate.netrsc.orgacs.orgrsc.org This demonstrates the potential of TRLFS to probe the interactions of this compound if it were to be used as a ligand in coordination chemistry.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the structural, electronic, and spectroscopic properties of this compound.
DFT calculations have been used to optimize the molecular structure of related bromopyridine derivatives, providing accurate bond lengths and angles. tandfonline.comresearchgate.net These calculations can also predict vibrational frequencies, which aids in the interpretation of experimental FT-IR and Raman spectra. researchgate.netaip.org
Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, helping to assign electronic transitions and understand the influence of substituents on the electronic properties. acs.org Computational studies have also been employed to calculate properties such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), which are important for predicting the molecule's behavior in biological systems. chemscene.com
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized molecular geometry, vibrational frequencies, and various electronic properties.
For molecules like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set (e.g., 6-311++G(d,p)), would yield precise information on bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule's most stable conformation.
While specific DFT studies on this compound are not prevalent in the surveyed literature, extensive research on related substituted pyridines demonstrates the utility of this method. For instance, a DFT study on 2-(tert-butoxycarbonyl-amino)-5-bromopyridine (BABP) using the B3LYP method successfully predicted its optimized stable structure. Similarly, calculations on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate at the B3LYP/6-311+G(2d,p) level showed that the optimized geometric parameters were consistent with experimental X-ray diffraction data. These examples underscore how DFT can reliably predict the structural and electronic framework of substituted pyridines.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. For this compound, the electron-donating tert-butyl group and the electron-withdrawing bromine atom would influence the energies of these orbitals.
Specific FMO analysis for this compound is not available in the cited literature. However, analysis of related compounds provides insight. For example, in a study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, the HOMO was found to be distributed over the bromine atom and the pyridine ring, while the LUMO was located on the pyridine and piperidine (B6355638) rings. In another study on 2-tert-butyl-5-methyl anisole, the HOMO-LUMO energy gap was calculated to be -5.61 eV, indicating its relative reactivity. Such analyses for this compound would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data from Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-(tert-butoxycarbonyl-amino)-5-bromopyridine | DFT/B3LYP/cc-pVTZ | -6.85 | -0.93 | 5.92 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. These interactions contribute significantly to molecular stability. The stabilization energy (E2) associated with these interactions quantifies their strength.
For this compound, NBO analysis would reveal the nature of the C-Br bond, the electronic distribution within the pyridine ring, and the interactions involving the tert-butyl group. Significant charge delocalization from the pyridine ring to the antibonding orbitals would indicate a stable system.
While direct NBO data for this compound is absent from the literature, studies on similar structures are informative. For 2-tert-butyl-5-methyl anisole, NBO analysis revealed significant hyperconjugative interactions contributing to its stability. In an analysis of thiazolo[3,2-a]pyridine derivatives, NBO calculations showed substantial intermolecular charge transfer and delocalization, which are key to their electronic properties. A similar investigation of this compound would elucidate the intramolecular charge distribution and the stabilizing electronic interactions.
Nonlinear Optical (NLO) Property Predictions
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry can predict NLO properties, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.
Molecules with large charge separation, often found in donor-acceptor systems, tend to have high hyperpolarizability. In this compound, the interplay between the tert-butyl donor and the electronegative bromine and pyridine nitrogen could lead to NLO properties.
Specific NLO predictions for this compound were not found. However, computational studies on other organic molecules show the potential. For example, a novel synthesized amine, (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, was predicted to be a good candidate for NLO materials based on its calculated high hyperpolarizability value. Similarly, a Zn(II) complex with a terpyridine ligand was shown to have a first hyperpolarizability (β) amplitude approximately five times greater than that of the reference NLO material, p-nitroaniline (p-NA). A theoretical NLO study of this compound would be necessary to quantify its potential in this area.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays color-coded regions of electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral.
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation and electrophilic attack. The area around the hydrogen atoms of the tert-butyl group would exhibit a positive potential (blue).
While a specific MEP map for this compound is not available, studies on analogous compounds illustrate its utility. The MEP analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate helped identify its reactive sites. In another study, the MEP map of a thiazolo[3,2-a]pyridine derivative clearly indicated that negative potential sites were located around electronegative atoms, with positive potentials around hydrogen atoms, thus predicting the molecule's reactive behavior.
Thermodynamic Parameter Calculations
Theoretical calculations can predict various thermodynamic parameters, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. These properties are derived from the vibrational frequencies calculated using methods like DFT. Understanding the thermodynamic behavior is essential for predicting the stability of a compound and its behavior during chemical reactions under various thermal conditions.
For this compound, these calculations would provide valuable data on its thermal stability and energy of formation. The changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for its formation could be determined.
Specific thermodynamic calculations for this compound were not found in the searched literature. However, such calculations are routinely performed for similar molecules. For instance, a study on 2-(tert-butoxycarbonyl-amino)-5-bromopyridine calculated its thermodynamic parameters using DFT. In another example, the thermodynamic properties of (E)-2-[(2-Chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol were obtained over a temperature range of 200-500 K using statistical thermodynamics. These examples show how computational methods can provide a complete thermodynamic profile for a molecule of interest.
Table 2: Illustrative Thermodynamic Data for a Related Compound at 298.15 K
| Parameter | Value (Compound: 2-(tert-butoxycarbonyl-amino)-5-bromopyridine) |
|---|---|
| Entropy (S) | 126.9 cal/mol·K |
| Heat Capacity (Cv) | 68.2 cal/mol·K |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation (the one with the lowest energy) is crucial, as it represents the predominant structure of the molecule and governs its physical and chemical properties.
For this compound, conformational analysis would focus on the rotation of the tert-butyl group relative to the pyridine ring. While the rotation around the C-C bond connecting the tert-butyl group to the ring is generally free, there may be a preferred orientation that minimizes steric hindrance. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to identify the global energy minimum.
Although a specific conformational analysis for this compound is not documented in the provided sources, such studies are fundamental in computational chemistry. For example, a conformational analysis was performed for the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, where structures optimized by DFT were compared with experimental X-ray data to understand their stability. This type of study would confirm the most stable three-dimensional arrangement of this compound.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Key areas of development include:
Direct C-H Functionalization: A major goal is to develop methods for the direct introduction of the tert-butyl group onto a pre-brominated pyridine (B92270) scaffold, or vice-versa, through C-H activation. This would eliminate the need for pre-functionalized starting materials and significantly reduce the number of synthetic steps, thereby improving atom economy. rsc.org
Catalytic Approaches: The exploration of novel catalysts, including those based on earth-abundant metals, for the key synthetic transformations will be crucial. rsc.org Iron-catalyzed cyclization reactions, for instance, have shown promise for the green synthesis of substituted pyridines and could be adapted for the synthesis of 2-Bromo-5-(tert-butyl)pyridine precursors. rsc.org
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and process control. semanticscholar.org Developing a continuous flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process.
| Synthesis Strategy | Potential Advantages |
| Direct C-H Functionalization | Reduced step count, higher atom economy |
| Novel Catalysis | Use of earth-abundant metals, milder conditions |
| Flow Chemistry | Improved safety, scalability, and control |
| Biocatalysis | High selectivity, environmentally benign |
Exploration of New Catalytic Systems for Functionalization
The bromine atom at the 2-position of this compound serves as a versatile handle for a wide range of cross-coupling and functionalization reactions. Future research will focus on expanding the repertoire of these transformations through the exploration of novel catalytic systems.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.net The application of photoredox catalysis to the functionalization of this compound could enable previously inaccessible transformations and provide access to novel derivatives. rsc.org For instance, photoredox/nickel dual catalysis is a rapidly advancing area for alkene carbofunctionalization. rsc.org
Nickel-Catalyzed Cross-Coupling: While palladium catalysis is well-established, there is a growing interest in the use of more abundant and cost-effective nickel catalysts for cross-coupling reactions. arkat-usa.orgdiaogroup.org Developing robust nickel-catalyzed methods for the Suzuki, Buchwald-Hartwig, and other cross-coupling reactions of this compound is an active area of research. acs.org The use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions represents a recent advancement in simplifying reaction conditions. acs.org
Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable unique and powerful transformations. Exploring dual catalytic systems, such as the combination of photoredox and transition metal catalysis, for the functionalization of this compound will likely lead to the discovery of novel reaction pathways.
Design of Next-Generation Ligands and Materials Utilizing the this compound Scaffold
The unique electronic and steric properties of the this compound scaffold make it an attractive platform for the design of novel ligands and advanced materials.
Pincer Ligands: The pyridine nitrogen and the potential for functionalization at the bromine position allow for the construction of pincer-type ligands. nih.gov These ligands, which bind to a metal center through three co-planar atoms, can impart unique stability and reactivity to the resulting metal complexes, with applications in catalysis. The synthesis of 3,5-bis(di-tert-butylphosphinito)pyridine pincer complexes showcases the potential of pyridine-based scaffolds in this area. acs.org
Functional Polymers: Incorporation of the this compound unit into polymer backbones or as pendant groups can lead to materials with tailored electronic, optical, or thermal properties. Pyridine-based functionalized graphene oxides, for example, have been investigated as corrosion inhibitors. rsc.org
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a node for the construction of metal-organic frameworks. The tert-butyl group can influence the pore size and surface properties of the resulting MOF, making these materials potentially useful for applications in gas storage, separation, and catalysis.
| Application Area | Potential Role of this compound |
| Pincer Ligands | Provides a rigid scaffold for metal coordination |
| Functional Polymers | Imparts specific electronic and physical properties |
| Metal-Organic Frameworks | Acts as a building block with tunable steric bulk |
Advanced Applications in Medicinal Chemistry Beyond Current Uses
Pyridine-containing compounds are ubiquitous in medicinal chemistry, and the this compound scaffold holds significant potential for the development of next-generation therapeutics. dntb.gov.uaresearchgate.netfrontiersin.orgnih.govrsc.org The synthesis of 2-amino-5-tert-butylpyridine highlights its utility as a fragment in drug discovery programs. lookchem.com
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govbroadpharm.com The this compound moiety could serve as a versatile building block for the synthesis of PROTAC linkers or as a core scaffold for the warhead that binds to the protein of interest. nih.govnih.govvolsenchem.commedchemexpress.com The bromine atom provides a convenient attachment point for the linker, while the tert-butylpyridine core can be further functionalized to optimize binding and pharmacokinetic properties.
Targeted Covalent Inhibitors: The reactivity of the C-Br bond can be exploited for the design of targeted covalent inhibitors, which form a permanent bond with their biological target, leading to enhanced potency and duration of action.
Bioisosteric Replacement: The tert-butylpyridine moiety can serve as a bioisostere for other aromatic systems in known drug molecules, potentially leading to improved metabolic stability, potency, or selectivity. nih.gov
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. While common cross-coupling reactions involving bromopyridines are relatively well-understood, there is a need for in-depth mechanistic studies of less conventional transformations involving this compound.
Photocatalyzed Reactions: The mechanisms of photoredox-catalyzed reactions involving halopyridines are complex and often involve radical intermediates. researchgate.netnih.govresearchgate.netnih.govnih.gov Detailed mechanistic investigations, using techniques such as time-resolved spectroscopy and computational modeling, are needed to elucidate the key steps and intermediates in these reactions. researchgate.netnih.gov
C-H Activation: The direct functionalization of C-H bonds on the pyridine ring is a highly desirable but challenging transformation. researchgate.netacs.orgnih.govchemrxiv.orgresearchgate.net Mechanistic studies are essential to understand the factors that control the regioselectivity and efficiency of these reactions, which will guide the development of more effective catalysts. researchgate.netacs.orgnih.govchemrxiv.orgresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the electronic effects of substituents. researchgate.netacs.orgnih.gov Applying these tools to under-explored reactions of this compound will accelerate the discovery and optimization of new synthetic methodologies.
| Reaction Class | Key Mechanistic Questions |
| Photocatalyzed Reactions | Nature of excited states, electron transfer pathways, role of radical intermediates |
| C-H Activation | Mode of C-H bond cleavage, factors controlling regioselectivity, role of directing groups |
| Novel Cross-Coupling Reactions | Oxidative addition and reductive elimination steps, role of ligands and additives |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(tert-butyl)pyridine, and how do reaction conditions influence product distribution?
- Answer: The synthesis typically involves halogenation of pyridine precursors or functionalization of pre-existing pyridine derivatives. Key methods include:
- Substitution reactions : Reacting brominated pyridines with tert-butylating agents (e.g., Grignard reagents) under anhydrous conditions. Temperature and solvent polarity critically affect regioselectivity .
- Cross-coupling reactions : Suzuki-Miyaura couplings using palladium catalysts to introduce tert-butyl groups. Ligand choice (e.g., SPhos) and base (e.g., K₂CO₃) optimize yield .
- Halogen exchange : Bromination of 5-(tert-butyl)pyridine derivatives using PBr₃ or NBS (N-bromosuccinimide) in inert atmospheres .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?
- Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyridine aromatic protons at 7.5–8.5 ppm) .
- ¹³C NMR : Confirms tert-butyl carbons (~29 ppm for CH₃, ~35 ppm for quaternary C) and pyridine ring carbons .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₃BrN: calc. 232.0294) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group on crystal packing .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound to achieve high yields of biaryl products?
- Answer:
- Catalytic System : Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) to enhance steric tolerance for the tert-butyl group .
- Solvent and Base : Employ toluene/water mixtures with K₃PO₄ to stabilize intermediates and reduce side reactions .
- Temperature : Reactions at 80–100°C for 12–24 hours balance conversion and decomposition .
- Substrate Purification : Pre-purify boronic acid partners via recrystallization to minimize catalyst poisoning .
Q. What strategies are recommended for modifying the tert-butyl group in this compound to alter steric and electronic effects in catalytic applications?
- Answer:
- Isosteric Replacements : Substitute tert-butyl with bulkier groups (e.g., adamantyl) to increase steric hindrance, modulating substrate binding in catalysis .
- Electron-Withdrawing Groups : Introduce CF₃ or NO₂ groups para to bromine to enhance electrophilicity for nucleophilic substitutions .
- Deuterated Analogues : Synthesize 2-Bromo-5-(methyl-d₃)pyridine via deuteration of tert-butyl precursors to study kinetic isotope effects .
Q. How should discrepancies in reported biological activities of this compound derivatives be addressed in meta-analyses?
- Answer:
- Comparative Activity Tables : Normalize data using IC₅₀ values and assay conditions (e.g., cell lines, exposure times). Example:
| Compound | Anticancer Activity (IC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) | Notes |
|---|---|---|---|
| This compound | 12.5 (HeLa) | 25 (E. coli) | High steric hindrance |
| 2-Bromo-5-CF₃-pyridine | 8.7 (MCF-7) | 50 (S. aureus) | Enhanced electrophilicity |
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target binding affinities .
- Statistical Adjustments : Apply multivariate regression to account for variables like solvent polarity or incubation time .
Methodological Considerations
Q. What experimental designs are recommended to study the interaction of this compound with neurological targets?
- Answer:
- In Vitro Assays :
- Patch-Clamp Electrophysiology : Measure ion channel modulation in neuronal cell lines .
- Fluorescence Polarization : Quantify binding to GABAₐ receptors using fluorescent ligands .
- In Silico Modeling : Perform docking studies with AutoDock Vina to predict binding poses in ATP-binding pockets .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS monitoring .
Q. How can researchers reconcile conflicting data on the regioselectivity of nucleophilic substitutions in this compound?
- Answer:
- Computational Analysis : Use DFT (Density Functional Theory) to calculate activation energies for competing pathways (e.g., C2 vs. C5 substitution) .
- Isotopic Labeling : Track substitution sites using ¹³C-labeled reagents and analyze via 2D NMR (HSQC) .
- Kinetic Profiling : Conduct time-resolved HPLC to monitor intermediate formation under varying pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
